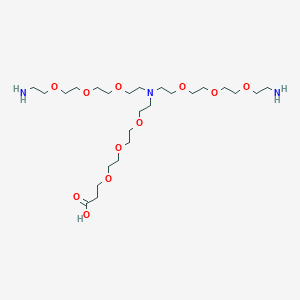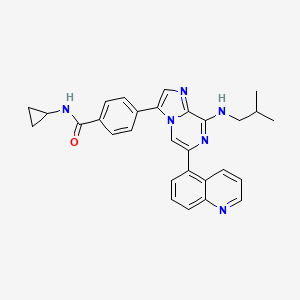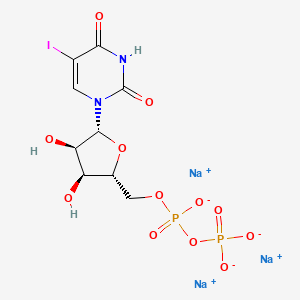
N-(酸-PEG3)-N-双(PEG3-胺)
描述
“N-(acid-PEG3)-N-bis(PEG3-amine)” is a compound that is used in medical research, drug-release, nanotechnology, and new materials research . It has a molecular weight of 615 and a molecular formula of C27H37N9O8 .
Synthesis Analysis
The synthesis of “N-(acid-PEG3)-N-bis(PEG3-amine)” involves the use of a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis
The molecular structure of “N-(acid-PEG3)-N-bis(PEG3-amine)” includes a functional group of Folic Acid and Amine . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The terminal carboxylic acid of “N-(acid-PEG3)-N-bis(PEG3-amine)” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .科学研究应用
Application 1: Biochemical Research
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)”, also known as Fmoc-N-amido-PEG3-acid, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
- Methods of Application: The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property makes it useful in various biochemical research applications.
- Results or Outcomes: While specific results or outcomes were not found in the source, the use of this compound in biochemical research can potentially lead to the development of new materials, functional coatings, and other active compounds .
Application 2: Medical Research
- Specific Scientific Field: Medical Research
- Summary of the Application: Fmoc-N-amido-PEG3-acid is used in medical research for drug-release, nanotechnology, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, and new materials .
- Methods of Application: The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- Results or Outcomes: While specific results or outcomes were not found in the source, the use of this compound in medical research can potentially lead to the development of new drugs and therapies .
Application 3: PROTAC Linkers
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used as a PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation .
- Methods of Application: The compound can be used to connect two functional motifs of a PROTAC, a target protein binder and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .
- Results or Outcomes: The use of this compound as a PROTAC linker can potentially lead to the development of new therapeutic agents .
Application 4: Click Chemistry
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used in click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility .
- Methods of Application: The compound can be used for the conjugation of carboxylic derivatives (by acylation of the amine group) with alkynes (via a click chemistry reaction) .
- Results or Outcomes: The use of this compound in click chemistry can potentially lead to the development of new materials and bioconjugates .
Application 5: Click Chemistry
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used in click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility .
- Methods of Application: The compound can be used for the conjugation of carboxylic derivatives (by acylation of the amine group) with alkynes (via a click chemistry reaction) .
- Results or Outcomes: The use of this compound in click chemistry can potentially lead to the development of new materials and bioconjugates .
Application 6: Bioconjugation Reagents
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used as a bioconjugation reagent . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- Methods of Application: The compound can be used to connect two functional motifs of a bioconjugate, a target protein binder and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .
- Results or Outcomes: The use of this compound as a bioconjugation reagent can potentially lead to the development of new therapeutic agents .
未来方向
“N-(acid-PEG3)-N-bis(PEG3-amine)” has potential applications in various fields including medical research, drug-release, nanotechnology, and new materials research . Its use in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings are some of the active compound aspects that could be explored further .
属性
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQPDRTEWXDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acid-PEG3)-N-bis(PEG3-amine) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)
![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)